molecular formula C13H16FN3O2 B1672747 N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide CAS No. 133920-70-4

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide

货号: B1672747
CAS 编号: 133920-70-4
分子量: 265.28 g/mol
InChI 键: XTOKQKWTUYYVAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

FK-960可以通过两种主要方法合成 :

  • 乙酰化还原法

      步骤 1: 用乙酰氯和吡啶在二恶烷中乙酰化 1-亚硝基哌嗪,生成 1-乙酰基-4-亚硝基哌嗪。

      步骤 2: 用锌和乙酸/水还原 1-乙酰基-4-亚硝基哌嗪,生成 1-乙酰基-4-氨基哌嗪。

      步骤 3: 用三乙胺在二氯甲烷中用 4-氟苯甲酰氯酰化 1-乙酰基-4-氨基哌嗪,得到 FK-960。

  • 亚硝化缩合法

      步骤 1: 在水中用亚硝酸钠和盐酸亚硝化哌嗪,然后用氢氧化钠与苄氧羰基氯缩合,生成 1-(苄氧羰基)-4-亚硝基哌嗪。

      步骤 2: 用锌和乙酸/水还原 1-(苄氧羰基)-4-亚硝基哌嗪,生成相应的氨基衍生物。

      步骤 3: 用 4-氟苯甲酰氯和三乙胺在二氯甲烷中酰化氨基衍生物,得到 N-(4-(苄氧羰基)哌嗪-1-基)-4-氟苯甲酰胺。

      步骤 4: 用乙酸中的氢溴酸脱保护,生成 N-(1-哌嗪基)-4-氟苯甲酰胺。

      步骤 5: 用乙酸酐和氢氧化钠在水中乙酰化,生成 FK-960。

化学反应分析

FK-960 经历各种化学反应,包括:

    氧化: FK-960 在特定条件下可以被氧化,形成相应的氧化产物。

    还原: 还原反应可以将 FK-960 转换为其还原形式。

    取代: FK-960 可以发生取代反应,特别是涉及氟苯甲酰胺部分的反应。

    酰化: FK-960 可以被酰化,形成具有不同酰基的衍生物。

这些反应中常用的试剂包括乙酰氯、吡啶、锌、乙酸、亚硝酸钠、盐酸、苄氧羰基氯、氢氧化钠、三乙胺、二氯甲烷、氢溴酸和乙酸酐 .

科学研究应用

Chemical Properties and Mechanism of Action

FK960 belongs to the class of piperazine derivatives and is characterized by its unique chemical structure, which includes a piperazine ring substituted with an acetyl group and a fluorobenzamide moiety. Its molecular formula is C12H14FN3O2C_{12}H_{14}FN_{3}O_{2}, with a molecular weight of approximately 251.25 g/mol.

The compound's mechanism of action appears to involve modulation of neurotransmitter systems, particularly those related to acetylcholine and serotonin. Research indicates that FK960 may activate the somatostatin neuronal system in the brain, which plays a crucial role in memory and learning processes . Somatostatin is known to influence various cognitive functions, and loss of somatostatin-expressing neurons has been linked to cognitive decline in Alzheimer's disease .

Neuroprotective Effects

FK960 has been extensively studied for its neuroprotective properties. Preclinical studies have demonstrated that it can improve memory deficits in animal models. For instance, in a study involving aged rhesus macaques, administration of FK960 resulted in significant increases in regional cerebral blood flow (rCBF) and regional cerebral metabolic rate of glucose (rCMRglc) in brain areas critical for cognitive functioning . Specifically, the highest dose (1 mg/kg) led to improvements in brain activity without adverse effects on cardiovascular or respiratory functions.

Experimental Findings

Several key studies have contributed to our understanding of FK960's efficacy:

  • Memory Improvement : In rodent models, FK960 has shown promising results in enhancing performance on memory tasks. For example, it ameliorated deficits observed in visual recognition memory tasks .
  • Binding Studies : FK960 has been associated with binding proteins such as quinone oxidoreductase 2 and pyridoxal kinase, which may play roles in its therapeutic effects .
  • PET Imaging : Positron emission tomography (PET) studies have tracked the compound's distribution and concentration in the brain, providing insights into its pharmacokinetics and potential therapeutic windows .

Case Studies and Clinical Implications

While FK960 is primarily studied in preclinical settings, its implications for clinical applications are significant. The ongoing exploration into its interactions with neurotransmitter receptors suggests potential for developing novel treatments for cognitive disorders. As research progresses, understanding drug-drug interactions will be crucial for ensuring safe co-administration with other medications used in treating these conditions.

作用机制

FK-960 通过增强胆碱能神经传递发挥其作用,从而导致脑血流增加。它作用于胆碱酯酶,特别是乙酰胆碱酯酶,以增强乙酰胆碱的释放。这种神经递质在认知功能和记忆中起着至关重要的作用。 FK-960 的作用不依赖于非谷氨酸能神经传递,表明其对胆碱能途径的特殊性 .

相似化合物的比较

FK-960 在增强胆碱能神经传递和逆转脑血流减少方面是独一无二的。类似的化合物包括:

    多奈哌齐: 另一种用于治疗阿尔茨海默病的胆碱酯酶抑制剂。

    利培酮: 一种增强胆碱能神经传递的胆碱酯酶抑制剂。

    加兰他敏: 一种具有类似认知增强作用的胆碱酯酶抑制剂。

与这些化合物相比,FK-960 表现出独特的恢复感觉刺激消除的脑血流反应的能力 .

生物活性

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide, also known as FK960, is a synthetic compound that has garnered attention for its potential neuroprotective and cognitive-enhancing properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine ring and an acetyl group attached to the nitrogen atom. Its chemical formula is C12H14F1N3OC_{12}H_{14}F_{1}N_{3}O with a molecular weight of approximately 239.25 g/mol. The presence of the fluorine atom and the piperazine moiety contributes to its unique pharmacological profile.

Research indicates that this compound operates through several mechanisms:

  • Neurotransmitter Modulation : The compound appears to influence neurotransmitter systems, particularly those involving acetylcholine and serotonin, which are crucial for cognitive functions such as memory and learning.
  • Cerebral Blood Flow Enhancement : Studies using positron emission tomography (PET) have shown that FK960 can significantly increase regional cerebral blood flow (rCBF) and glucose metabolism in brain areas associated with cognition in aged rhesus macaques .

Preclinical Studies

  • Cognitive Enhancement : In animal models, FK960 has demonstrated the ability to improve memory deficits. For instance, it was effective in ameliorating symptoms related to dementia and Alzheimer's disease in preclinical studies involving rats and monkeys.
  • Regional Cerebral Effects : A study involving aged rhesus macaques revealed that administration of FK960 at a dose of 1 mg/kg led to significant increases in rCBF in the left temporal and frontal cortex, as well as in the right hippocampus, suggesting restoration of cognitive function .

Case Studies

A notable case study involved administering FK960 to aged rhesus macaques over a week-long period. The results indicated that higher doses improved cognitive-related brain activity without adverse cardiovascular effects. This suggests a favorable safety profile for potential therapeutic use .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Properties
This compoundContains piperazine and acetyl groupsNeuroprotective effects; enhances cognitive function
N-(4-methyl-1-piperazinyl)-4-fluorobenzamideMethyl instead of acetylDifferent pharmacokinetics; less cognitive impact
N-(2-hydroxyethyl)-N-(4-fluorobenzenesulfonamide)Hydroxyethyl groupPotential antibacterial applications

Future Directions

Further research is required to elucidate the full pharmacological profile of this compound. Potential studies could focus on:

  • Long-term Efficacy : Investigating the long-term effects on cognitive functions in aging populations.
  • Drug Interactions : Evaluating potential interactions with other medications used in treating cognitive disorders.
  • Mechanistic Studies : Detailed studies on how FK960 modulates neurotransmitter systems at the molecular level.

属性

IUPAC Name

N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2/c1-10(18)16-6-8-17(9-7-16)15-13(19)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOKQKWTUYYVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158424
Record name FK 960
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133920-70-4
Record name FK 960
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133920704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FK-960
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06465
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FK 960
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FK-960
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MMJ100ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1 N Aqueous sodium hydroxide (70 ml) and water (30 ml) were cooled at 5 to 10° C., and 4-acetyl-1-piperazinecarboxamide (10.0 g) was added thereto and dissolved under stirring. 10% Aqueous sodium hypochlorite (43.5 ml) was added in one portion thereto at the same temperature and allowed to react for 1 hour at the same temperature, and after the temperature was raised, the mixture was further reacted for 2 hours at a temperature of 15 to 20° C. The reaction solution containing 4-acetyl-1-piperazinylcarbamic acid was adjusted to pH 6.5-7.5 with 1 N hydrochloric acid (about 23 ml), followed by adding tetrahydrofuran (100 ml). A solution of 4-fluorobenzoyl chloride (11.1 g) in tetrahydrofuran (20 ml) was added dropwise thereto at 20 to 30° C. over the period of 1 hour. Because the pH was decreased during the addition, the reaction solution was kept at pH 6.0 to 7.0 with 1 N aqueous sodium hydroxide. After this dropwise addition was finished, the solution was further reacted for 2 hours at the same temperature and at the same pH. The reaction solution was concentrated to 50 ml under reduced pressure, then cooled on ice and stirred at 5 to 10° C. for 1 hour to precipitate N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide. The resultant crystals were collected at the same temperature by filtration, washed with cold water (50 ml) and dried under reduced pressure to give N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide (8.35 g). NMR (DMSO-d6, δ): 2.03 (3H, s), 2.77-2.92 (4H, m), 3.50-3.52 (4H, m), 7.23-7.34 (2H, m), 7.82-7.89 (2H, m), 9.58 (1H, s)
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
43.5 mL
Type
reactant
Reaction Step Three
Name
4-acetyl-1-piperazinylcarbamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
reactant
Reaction Step Five
Quantity
11.1 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。